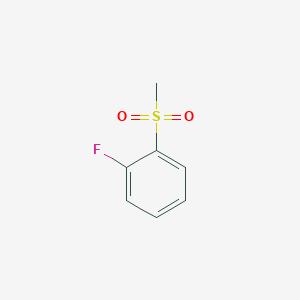

2-Fluorophenyl methyl sulfone

Overview

Description

2-Fluorophenyl methyl sulfone is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The specific structure of 2-fluorophenyl methyl sulfone includes a fluorine atom attached to a phenyl ring, which is further connected to a sulfone group. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of sulfone derivatives, including those related to 2-fluorophenyl methyl sulfone, can be achieved through various methods. For instance, the nonsteroidal antiandrogen compound mentioned in paper involves a resolution process that includes the chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation. This indicates the complexity and multi-step nature of synthesizing such compounds. Similarly, the Julia-Kocienski olefination reagents described in paper are prepared through metalation followed by electrophilic fluorination, showcasing another synthetic route that could be relevant to the synthesis of 2-fluorophenyl methyl sulfone derivatives.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial for their reactivity and properties. The presence of the fluorine atom, as seen in the compounds studied in papers and , can significantly influence the electronic distribution within the molecule, affecting its reactivity. The (2-pyridyl)sulfonyl group discussed in paper is highlighted for its role in facilitating copper-mediated cross-coupling reactions, which could be an important consideration in the molecular structure analysis of 2-fluorophenyl methyl sulfone.

Chemical Reactions Analysis

Sulfone compounds participate in a variety of chemical reactions. The Michael addition of isocyanomethylide anions to α-fluoroalkenyl sulfones and sulfoxides, as reported in paper , is an example of how these compounds can be used to create complex molecules like pyrroles. The Diels-Alder reaction with (1-fluorovinyl) phenyl sulfoxide further exemplifies the dienophilic nature of certain sulfone derivatives. The stereoselective synthesis of 1-fluoro-alkenes also demonstrates the potential for creating specific geometric isomers of sulfone-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. The stability, lipophilicity, and bioavailability of these compounds can be significantly enhanced by the presence of fluorine atoms, as discussed in paper . The sulfonation reactions described in paper provide insights into the reactivity of phenyl sulfones under different conditions, which is essential for understanding the behavior of 2-fluorophenyl methyl sulfone. The spectroscopic and magnetic resonance studies in paper offer a method for elucidating the structure of polymer derivatives from sulfone compounds, which could be applied to 2-fluorophenyl methyl sulfone for a better understanding of its properties.

Scientific Research Applications

Polymer Synthesis and Functionalization

- Guanidinium-Functionalized Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via an activated fluorophenyl-amine reaction, demonstrate precise control of cation functionality without harmful side reactions (Kim et al., 2011).

- Sulfonated Poly(arylene ether sulfone)s for Fuel Cells : Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone, show high proton conductivity and potential as fuel cell membrane materials (Kim et al., 2008).

Environmental and Analytical Chemistry

- Fluorochemicals in Wastewater Treatment : Studies on fluorochemicals, including derivatives of 2-fluorophenyl methyl sulfone, in municipal wastewater treatment facilities reveal insights into their environmental behavior and treatment efficiency (Schultz et al., 2006).

Material Chemistry

- Electrophoretic and Biocompatible Polymers : The use of perfluoroalkanesulfoneimides, including derivatives of 2-fluorophenyl methyl sulfone, in the synthesis of electrophoretic poly(2-oxazoline)s, demonstrates their role in developing biocompatible materials (Hayashi & Takasu, 2015).

- Polymer Electrolyte Membranes for Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and 4-fluorophenyl sulfone show promising properties for high-temperature fuel cell applications (Pefkianakis et al., 2005).

Biotechnology and Drug Development

- Antibacterial Activities : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to 2-fluorophenyl methyl sulfone, show significant antibacterial activity against rice bacterial leaf blight (Shi et al., 2015).

- Selective Inhibition for Medicinal Applications : Studies on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, involving 2-fluorophenyl methyl sulfone derivatives, explore their potential as selective inhibitors with medicinal applications (Barnish et al., 1981).

Photonic and Electronic Materials

- Photoswitchable Fluorescent Diarylethene Derivatives : The sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene, related to 2-fluorophenyl methyl sulfone, exhibit unique photoswitchable fluorescence properties (Takagi et al., 2012).

Environmental Analysis

- Identification of Novel Polyfluorinated Substances : Research into novel polyfluorinated ether sulfonates, similar to 2-fluorophenyl methyl sulfone, in municipal sewage sludge in China, provides insights into the environmental impact and transformation of these compounds (Ruan et al., 2015).

Safety And Hazards

2-Fluorophenyl methyl sulfone is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers One relevant paper titled “Fluorophenyl methyl sulfone as an interface modifier for Ni-rich cathode materials of lithium-ion batteries” discusses the use of 2-Fluorophenyl methyl sulfone as an interface modifier . For a more comprehensive analysis, it would be beneficial to refer to the full text of this paper and other related research articles.

properties

IUPAC Name |

1-fluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQGZMZPKOYPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984008 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl methyl sulfone | |

CAS RN |

654-47-7 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

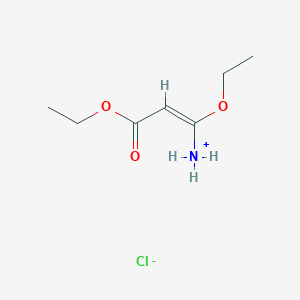

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

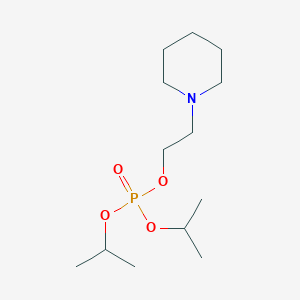

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)